[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile
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Overview
Description
[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile is an organic compound that features a bromophenyl group, a phenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then further reacted with malononitrile under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its use in liquid crystal technology.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its biological activities.
Uniqueness
What sets [3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
94360-06-2 |
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Molecular Formula |
C18H13BrN2O |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C18H13BrN2O/c19-16-8-6-14(7-9-16)18(22)10-17(15(11-20)12-21)13-4-2-1-3-5-13/h1-9,15,17H,10H2 |
InChI Key |
ORVQHQURHYOVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)C(C#N)C#N |
Origin of Product |
United States |
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